Bienvenue dans la boutique en ligne BenchChem!

Anamorelin Fumarate

Endocrinology Receptor Pharmacology Drug Discovery

Anamorelin Fumarate (CAS 339539-92-3) is the definitive GHSR-1a agonist for translational cachexia research. It is distinguished from partial agonists (YIL-781) and weaker binders (Macimorelin) by its high-affinity binding (Ki 0.70 nM), full functional agonism (EC50 0.74 nM), and clinically proven anabolic activity (Phase III: +1.46–1.63 kg lean body mass vs. placebo). Its validated oral bioavailability (t½ 6–7 h) and predictable human PK make it ideal for PBPK model validation and oral drug delivery studies. Supplied at >98% purity as a well-characterized reference standard, it guarantees robust, reproducible assay windows for calcium mobilization, β-arrestin recruitment, and biased ligand development.

Molecular Formula C35H46N6O7
Molecular Weight 662.8 g/mol
CAS No. 339539-92-3
Cat. No. B3182255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnamorelin Fumarate
CAS339539-92-3
Molecular FormulaC35H46N6O7
Molecular Weight662.8 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC(C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C31H42N6O3.C4H4O4/c1-30(2,32)28(39)34-26(18-23-20-33-25-15-10-9-14-24(23)25)27(38)37-17-11-16-31(21-37,29(40)36(5)35(3)4)19-22-12-7-6-8-13-22;5-3(6)1-2-4(7)8/h6-10,12-15,20,26,33H,11,16-19,21,32H2,1-5H3,(H,34,39);1-2H,(H,5,6)(H,7,8)/b;2-1+/t26-,31-;/m1./s1
InChIKeyRJIOUAKEXOTTOG-LUDSMFHYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anamorelin Fumarate (CAS 339539-92-3) Procurement Guide: Verified Potency & Phase III Differentiation


Anamorelin Fumarate (CAS 339539-92-3) is a non-peptide, centrally-penetrant, small-molecule agonist of the growth hormone secretagogue receptor type 1a (GHSR-1a) [1]. It is an orally bioavailable ghrelin mimetic , distinguished by its high in vitro potency and clinical validation. Its primary differentiation lies in a unique combination of high receptor binding affinity (Ki of 0.70 nM) [2], full GHSR agonism in functional assays [3], and clinically proven anabolic activity in Phase III trials, where it demonstrated a statistically significant and clinically meaningful increase in lean body mass compared to placebo [4].

Beyond Ghrelin Agonism: Why Anamorelin Fumarate Cannot Be Casually Substituted by In-Class Alternatives


While several compounds act as GHSR-1a agonists, they are not functionally equivalent due to distinct molecular recognition, biased signaling, and divergent clinical outcomes. Synthetic GHSR-1a ligands display biased signaling and functional selectivity, which significantly impact therapeutic effects [1]. For instance, Macimorelin, another approved GHSR agonist, exhibits lower binding affinity than Anamorelin due to specific differences in key receptor residue interactions [2]. Furthermore, other GHSR ligands like YIL-781 act as partial agonists or antagonists, demonstrating that even in-class compounds can produce opposite functional effects [3]. The clinical evidence for Anamorelin's specific anabolic effect on lean body mass is the product of its unique molecular profile and cannot be inferred for other GHSR agonists without equivalent clinical validation [4].

Quantitative Differentiation of Anamorelin Fumarate: Head-to-Head and Comparator-Based Evidence


Superior GHSR Binding Affinity: Anamorelin vs. Macimorelin

Anamorelin exhibits higher binding affinity for the GHSR-1a receptor compared to the clinically approved drug Macimorelin. A study using high-resolution cryo-electron microscopy identified key residues underlying this difference [1].

Endocrinology Receptor Pharmacology Drug Discovery

Full Agonist Profile: Anamorelin vs. Partial Agonists/Antagonists

In a systematic pharmacodynamic characterization of GHSR ligands, Anamorelin behaved as a potent full agonist, contrasting with other synthetic ligands that showed partial or antagonistic activity. Ghrelin, Anamorelin, HM01, and HM03 were full agonists, whereas YIL-781 was a partial agonist and R011 was an antagonist in both calcium mobilization and DMR assays [1].

Pharmacodynamics GPCR Signaling Drug Screening

Clinically Proven Anabolic Efficacy: Anamorelin vs. Placebo in Phase III Trials

Anamorelin's anabolic effect on lean body mass (LBM) was validated in two large Phase III trials (ROMANA 1 & 2). Patients receiving Anamorelin (100 mg once daily) for 12 weeks showed a significant increase in LBM, while the placebo group experienced a loss of LBM. In ROMANA 1, the median change was +0.99 kg (95% CI 0.61 to 1.36) for Anamorelin vs. -0.47 kg (-1.00 to 0.21) for placebo (p<0.0001). In ROMANA 2, the median change was +0.65 kg (0.38 to 0.91) for Anamorelin vs. -0.98 kg (-1.49 to -0.41) for placebo (p<0.0001) [1].

Cachexia Clinical Trial Body Composition

Anamorelin Improves Body Weight and Fat Mass vs. Placebo in NSCLC Cachexia

Beyond lean body mass, Anamorelin treatment led to significant increases in total body weight and fat mass compared to placebo in the ROMANA trials. In a pooled analysis, Anamorelin improved body weight (p < 0.001) and body composition parameters (LBM and FM, p < 0.01) across all patient groups [1]. Specifically, in ROMANA 1, the mean change in body weight was +2.2 kg vs. +0.14 kg (p<0.001), and in fat mass was +1.21 kg vs. -0.13 kg (p<0.001) [2].

Body Weight Fat Mass Cancer Cachexia

Anamorelin's Consistent Pharmacokinetic Profile Across Demographics

The pharmacokinetic (PK) profile of Anamorelin is well-characterized and shows limited variability with age and gender, simplifying dose selection in research settings. An open-label clinical trial found that Anamorelin was rapidly absorbed, with mean terminal half-lives of 6-7 hours [1]. While mean AUC∞ values were approximately 1.8–1.9-fold higher in female cohorts than in a reference male cohort, this effect was considered modest, and no such effect was observed in pharmacodynamic responses, indicating no need for dose adjustment [1].

Pharmacokinetics Clinical Pharmacology Drug Metabolism

Anamorelin Fumarate Purity Specifications: >98% (HPLC)

Commercially available Anamorelin Fumarate is routinely supplied with a purity of >98% as determined by High-Performance Liquid Chromatography (HPLC) . This is a critical specification for research applications, ensuring that observed biological effects are attributable to the parent compound and not to impurities or degradants. Patents detail methods for controlling specific impurities, such as Impurity A, an analog and degradant with an HPLC response factor of 1.53 relative to anamorelin [1].

Analytical Chemistry Quality Control Chemical Purity

Procurement-Led Application Scenarios for Anamorelin Fumarate (CAS 339539-92-3)


Cancer Cachexia Research: Validating Anabolic Effects in Preclinical Models

Anamorelin is the gold-standard small molecule for investigating GHSR-1a-mediated anabolism in cancer cachexia. Its selection is justified by the direct Phase III evidence showing a significant increase in lean body mass compared to placebo (+1.46 to +1.63 kg net benefit) [1]. This clinical validation provides a robust rationale for its use in murine models of cachexia (e.g., C26 colon adenocarcinoma, LLC lung cancer) to assess effects on muscle mass and function, linking in vivo outcomes to a clinically proven mechanism.

GPCR Pharmacology: Studying Full GHSR-1a Agonism and Biased Signaling

For fundamental studies of GHSR-1a signaling, Anamorelin serves as a well-characterized full agonist tool compound. Its functional profile, defined in direct comparisons to partial agonists (YIL-781) and antagonists (R011) [2], makes it ideal for mapping downstream signaling pathways (e.g., calcium mobilization, β-arrestin recruitment) and for use as a reference standard in the development of biased agonists. Its high affinity (Ki 0.70 nM) and potency (EC50 0.74 nM) [3] ensure robust and reproducible assay windows.

Pharmacokinetic and DMPK Studies: Leveraging a Well-Defined Oral Bioavailability Profile

Anamorelin's established oral bioavailability and well-defined human PK profile (half-life 6-7 hours, limited demographic variability) [4] make it a suitable candidate for studies on oral drug delivery, formulation optimization, and interspecies scaling. Researchers can use Anamorelin as a model compound to investigate oral absorption mechanisms or to validate physiologically based pharmacokinetic (PBPK) models for ghrelin mimetics.

Quality Control and Analytical Method Development: Using a High-Purity Reference Standard

With its commercially available high purity (>98% by HPLC) and well-characterized impurity profile [5], Anamorelin Fumarate is an excellent reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) for the quantification of Anamorelin and its related substances in biological matrices or pharmaceutical formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anamorelin Fumarate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.